
2-Methylbenzaldehyde azine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylbenzaldehyde azine is an organic compound with the molecular formula C16H16N2. It is a derivative of 2-methylbenzaldehyde, where two molecules of 2-methylbenzaldehyde are linked by a hydrazine bridge.
准备方法
Synthetic Routes and Reaction Conditions
2-Methylbenzaldehyde azine is typically synthesized through the condensation reaction of 2-methylbenzaldehyde with hydrazine. The reaction involves mixing equimolar amounts of 2-methylbenzaldehyde and hydrazine hydrate in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then heated under reflux conditions for several hours to facilitate the formation of the azine compound .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions
2-Methylbenzaldehyde azine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azine oxides.
Reduction: Reduction reactions can convert the azine back to the corresponding hydrazine derivative.
Substitution: The azine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products
The major products formed from these reactions include azine oxides, hydrazine derivatives, and various substituted azines, depending on the specific reagents and conditions used .
科学研究应用
2-Methylbenzaldehyde azine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
作用机制
The mechanism of action of 2-methylbenzaldehyde azine involves its interaction with various molecular targets and pathways. The azine group can form coordination complexes with metal ions, influencing the compound’s reactivity and stability. Additionally, the compound’s ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related biological processes .
相似化合物的比较
Similar Compounds
Benzaldehyde azine: Similar structure but lacks the methyl group on the benzene ring.
4-Methylbenzaldehyde azine: Similar structure with the methyl group in the para position.
Salicylaldehyde azine: Contains a hydroxyl group in addition to the azine group.
Uniqueness
2-Methylbenzaldehyde azine is unique due to the presence of the methyl group at the ortho position, which influences its chemical reactivity and physical properties. This structural feature can affect the compound’s ability to form coordination complexes and participate in various chemical reactions, making it distinct from other azine derivatives .
属性
IUPAC Name |
(E)-1-(2-methylphenyl)-N-[(E)-(2-methylphenyl)methylideneamino]methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-13-7-3-5-9-15(13)11-17-18-12-16-10-6-4-8-14(16)2/h3-12H,1-2H3/b17-11+,18-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVDVHCGHMDCSY-JYFOCSDGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NN=CC2=CC=CC=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/N=C/C2=CC=CC=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80355-74-4 |
Source


|
| Record name | 2-METHYLBENZALDEHYDE AZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
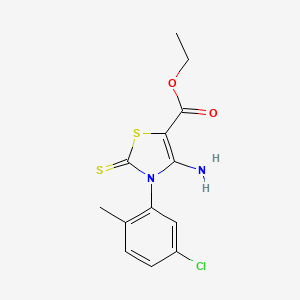
![2-[4-(dimethylamino)-1-oxo-1,2-dihydrophthalazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2415356.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2415358.png)
![(E)-N-[(4,5-Difluoro-1H-benzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2415359.png)

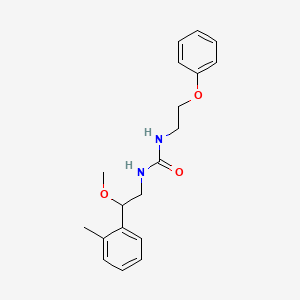
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2415364.png)
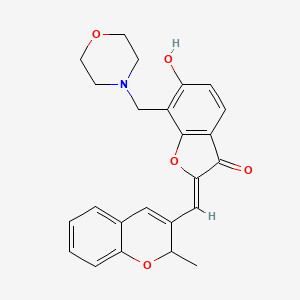
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2415369.png)
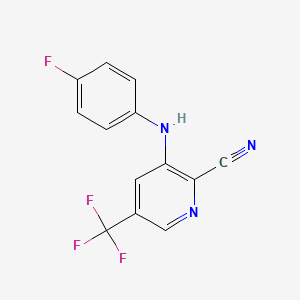
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2415373.png)

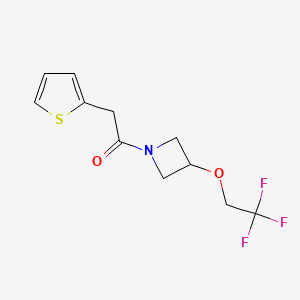
![3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2415378.png)
